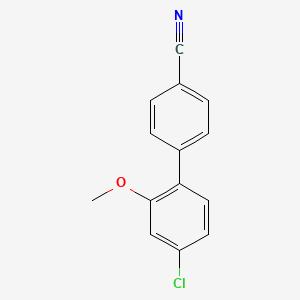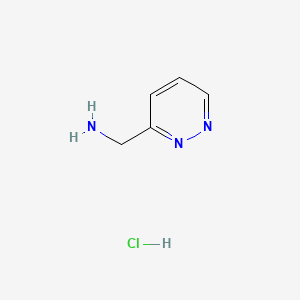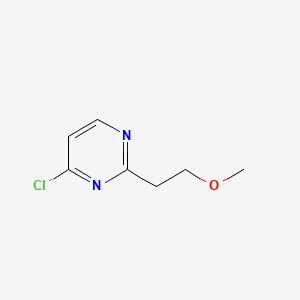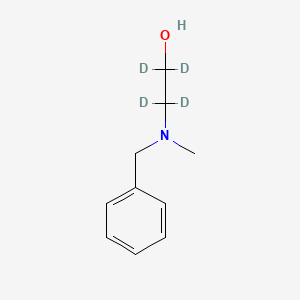
4-(4-Chloro-2-methoxyphenyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Chloro-2-methoxyphenyl)benzonitrile” is a chemical compound with the CAS Number: 1352318-70-7 . Its molecular weight is 243.69 . The IUPAC name for this compound is 4’-chloro-2’-methoxy [1,1’-biphenyl]-4-carbonitrile .
Molecular Structure Analysis
The InChI code for “4-(4-Chloro-2-methoxyphenyl)benzonitrile” is 1S/C14H10ClNO/c1-17-14-8-12 (15)6-7-13 (14)11-4-2-10 (9-16)3-5-11/h2-8H,1H3 .
Physical And Chemical Properties Analysis
The compound is steam volatile and readily soluble in organic solvents . It is only sparingly soluble in water .
Applications De Recherche Scientifique
Synthesis of Amides
4-(4-Chloro-2-methoxyphenyl)benzonitrile can be used in the preparation of amides . Amides are a type of organic compound that have a wide range of applications in the pharmaceutical industry, including the production of certain types of drugs.
Antioxidant Activities
Some compounds similar to 4-(4-Chloro-2-methoxyphenyl)benzonitrile have been studied for their antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Efficacy
The same compounds have also been studied for their antimicrobial efficacy . Antimicrobial substances offer a defense against harmful microorganisms, including bacteria and fungi.
Therapeutically Active Compounds
The pyrrole subunit, which is structurally similar to 4-(4-Chloro-2-methoxyphenyl)benzonitrile, has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
Mécanisme D'action
Mode of Action
It’s known that the compound is produced industrially by ammoxidation of 4-chlorotoluene . The interaction of the compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their substitution
Result of Action
It’s known that the compound is of commercial interest as a precursor to pigments
Propriétés
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-17-14-8-12(15)6-7-13(14)11-4-2-10(9-16)3-5-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUFTPOINAANME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718376 |
Source


|
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1352318-70-7 |
Source


|
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B566788.png)

![Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B566792.png)
![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B566793.png)
![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B566794.png)
![Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B566799.png)
![Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B566800.png)




![3-Bromoimidazo[1,2-b]pyridazin-6-ylamine](/img/structure/B566808.png)

